The Strategic Utility of 6-Nitro-4H-3,1-benzoxazin-4-one in Contemporary Organic Synthesis: A Technical Guide
The Strategic Utility of 6-Nitro-4H-3,1-benzoxazin-4-one in Contemporary Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry and synthetic methodology, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological functions. Among these, the 6-nitro-4H-3,1-benzoxazin-4-one scaffold has emerged as a highly versatile and reactive intermediate. The presence of the electron-withdrawing nitro group at the 6-position not only modulates the electronic properties of the heterocyclic system but also serves as a synthetic handle for further functionalization. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 6-nitro-4H-3,1-benzoxazin-4-one, offering field-proven insights and detailed protocols for its effective utilization in the synthesis of novel bioactive compounds, particularly substituted quinazolinones with notable therapeutic potential.
Introduction: The Significance of the 6-Nitro-4H-3,1-benzoxazin-4-one Core
The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in organic synthesis, primarily due to its inherent reactivity towards a wide array of nucleophiles. This reactivity stems from the strained lactone-like character of the oxazinone ring, making the C4 carbonyl group susceptible to nucleophilic attack and subsequent ring-opening. The strategic incorporation of a nitro group at the C6 position profoundly influences this reactivity profile.
The electron-withdrawing nature of the nitro moiety enhances the electrophilicity of the benzoxazinone core, thereby increasing its susceptibility to nucleophilic attack. This heightened reactivity allows for milder reaction conditions and often leads to higher yields in subsequent transformations. Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group, providing a key vector for further molecular diversification and the introduction of a wide range of substituents. This dual functionality makes 6-nitro-4H-3,1-benzoxazin-4-one a powerful tool in the construction of libraries of complex heterocyclic compounds for drug discovery and development. Benzoxazinone derivatives and their subsequent products, such as quinazolinones, are known to possess a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2].
Synthesis of the Precursor: 2-Amino-5-nitrobenzoic Acid
The primary starting material for the synthesis of 6-nitro-4H-3,1-benzoxazin-4-one is 2-amino-5-nitrobenzoic acid. An efficient and reliable synthesis of this precursor is therefore a critical first step. A common and effective laboratory-scale synthesis begins with the nitration of N-acetylanthranilic acid, followed by hydrolysis.
The initial acetylation of the amino group in anthranilic acid serves a dual purpose: it protects the amino group from oxidation during the nitration step and directs the incoming nitro group to the desired position (para to the amino group)[3].
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid from Anthranilic Acid [3]
Step 1: Acetylation of Anthranilic Acid
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In a 150 mL four-necked flask equipped with a reflux condenser, add 6.8 g (0.05 mol) of anthranilic acid and 45 g (0.44 mol) of acetic anhydride.
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Heat the mixture to 60 °C and add 3 mL of hydrochloric acid. The temperature will spontaneously rise to approximately 70 °C.
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After the initial exotherm subsides, continue to stir the reaction mixture at this temperature for 30 minutes.
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Cool the mixture in an ice bath to induce crystallization of N-acetylanthranilic acid.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-Acetylanthranilic Acid
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In a 250 mL four-necked flask, prepare a mixture of 38.4 g of sulfuric acid and 20 mL of glacial acetic acid, and cool it to room temperature.
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With stirring, add 9 g (0.05 mol) of dry N-acetylanthranilic acid.
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After 30 minutes, cool the mixture to 9 °C.
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Slowly add a pre-cooled mixture of 4.8 g of nitric acid and 9.6 g of sulfuric acid, maintaining the temperature below 10 °C using an ice-water bath.
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After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3 hours.
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Pour the reaction mixture into 200 mL of ice water to precipitate the solid 5-nitro-N-acetyl-o-aminobenzoic acid. Let it stand overnight.
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Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis of 5-Nitro-N-acetyl-o-aminobenzoic Acid
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In a 250 mL four-necked flask, place 7.5 g (0.0335 mol) of the 5-nitro-N-acetyl-o-aminobenzoic acid obtained in the previous step, 25 mL of absolute ethanol, and 100 mL of 6 mol/L hydrochloric acid.
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Reflux the mixture at 81 °C for 1.5 hours.
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Cool the mixture, and collect the precipitated 2-amino-5-nitrobenzoic acid by vacuum filtration.
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Wash the product twice with water and dry.
Synthesis of 2-Substituted-6-nitro-4H-3,1-benzoxazin-4-ones
The most direct route to 2-substituted-6-nitro-4H-3,1-benzoxazin-4-ones involves the cyclization of the corresponding N-acyl-2-amino-5-nitrobenzoic acid, which is typically formed in situ. The choice of the acylating agent determines the substituent at the 2-position of the benzoxazinone ring.
Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
The reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride is a straightforward and high-yielding method for the preparation of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one. The acetic anhydride serves as both the acetylating agent and the dehydrating agent for the cyclization.
Experimental Protocol: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one [1]
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In a round-bottomed flask, suspend 2-amino-5-nitrobenzoic acid (0.01 mol) in acetic anhydride (20 mL).
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Reflux the reaction mixture for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.
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After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.
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The precipitated light yellow crystals of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one are collected by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral and then dry.
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The crude product can be recrystallized from ethanol to afford the pure compound.
Synthesis of 2-Phenyl-6-nitro-4H-3,1-benzoxazin-4-one
For the introduction of an aryl substituent at the 2-position, an aroyl chloride is typically used in the presence of a base like pyridine. The pyridine acts as a catalyst and an acid scavenger.
Experimental Protocol: Synthesis of 2-Phenyl-6-nitro-4H-3,1-benzoxazin-4-one (adapted from[4])
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Dissolve 2-amino-5-nitrobenzoic acid (0.01 mol) in anhydrous pyridine (30 mL) in a round-bottomed flask.
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To this solution, add benzoyl chloride (0.01 mol) dropwise with stirring at room temperature.
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After the addition is complete, heat the reaction mixture to reflux for 2 hours.
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Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
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Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
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Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.
Reactivity and Synthetic Applications
The primary synthetic utility of 6-nitro-4H-3,1-benzoxazin-4-one lies in its reaction with nitrogen nucleophiles to generate a diverse range of quinazolinone derivatives. The reaction proceeds via a nucleophilic attack at the C4 carbonyl, leading to ring opening, followed by an intramolecular cyclization with the elimination of water.
Caption: General reaction mechanism for the synthesis of quinazolinones.
Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones
The reaction of a 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one with a primary amine leads to the formation of a 2,3-disubstituted-6-nitroquinazolin-4(3H)-one. This reaction is a cornerstone of the synthetic utility of the title compound.
Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones (adapted from[5][6])
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In a round-bottomed flask, dissolve or suspend the 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as glacial acetic acid, toluene, or ethanol.
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Add the desired primary amine (1-1.2 equivalents).
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Reflux the reaction mixture for a period of 2 to 8 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by vacuum filtration. If not, the solvent is removed under reduced pressure.
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The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography.
Table 1: Examples of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones Synthesized from 6-Nitro-4H-3,1-benzoxazin-4-one
| 2-Substituent | Amine | 3-Substituent | Solvent | Yield (%) | Reference |
| Methyl | Aniline | Phenyl | Acetic Acid | High | [5] |
| Methyl | Benzylamine | Benzyl | Toluene | High | [5] |
| Phenyl | Hydrazine | Amino | Ethanol | Good | [7] |
| Phenyl | Various Anilines | Substituted Phenyl | Pyridine | 60-80 | [6] |
Application in the Synthesis of Bioactive Molecules
The 6-nitroquinazolinone scaffold is a key component in a number of biologically active molecules, particularly in the realm of oncology and infectious diseases. The 6-nitro group is often a precursor to a 6-amino group, which can be further functionalized to modulate the pharmacological properties of the molecule.
Case Study: Synthesis of EGFR Inhibitors
The quinazoline core is a well-established pharmacophore for the inhibition of epidermal growth factor receptor (EGFR), a key target in cancer therapy. Several potent EGFR inhibitors feature a 6-substituted quinazoline skeleton. The synthesis of new 6-nitro-4-substituted quinazoline derivatives has been reported, and these compounds have shown promising EGFR inhibitory activity[6]. The general synthetic strategy involves the reaction of 4-chloro-6-nitroquinazoline with various anilines. The 4-chloro-6-nitroquinazoline itself can be prepared from the corresponding 6-nitroquinazolin-4(3H)-one, which is accessible from 6-nitro-4H-3,1-benzoxazin-4-one.
Caption: Synthetic pathway to 6-nitro-quinazoline-based EGFR inhibitors.
This synthetic versatility highlights the importance of 6-nitro-4H-3,1-benzoxazin-4-one as a key starting material in the development of targeted cancer therapeutics.
Antimicrobial Agents
The 6-nitroquinazolinone scaffold has also been explored for its antimicrobial properties. Studies have shown that 6-nitro-3(H)-quinazolin-4-one exhibits remarkable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[8]. The synthesis of these compounds often proceeds through the corresponding 6-nitro-4H-3,1-benzoxazin-4-one intermediate.
Characterization
The structural elucidation of 6-nitro-4H-3,1-benzoxazin-4-one and its derivatives is typically achieved through a combination of spectroscopic techniques.
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¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra provide detailed information about the molecular framework. The aromatic protons of the 6-nitro-benzoxazinone ring system exhibit characteristic splitting patterns and chemical shifts influenced by the nitro group. The chemical shifts of the carbonyl carbon (C4) and the C2 carbon are also diagnostic[9][10].
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group of the oxazinone ring (typically around 1760-1780 cm⁻¹), the C=N bond (around 1620-1640 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.
Conclusion
6-Nitro-4H-3,1-benzoxazin-4-one is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation, coupled with the activating effect of the nitro group, makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, most notably 6-nitroquinazolin-4(3H)-ones. The synthetic utility of this scaffold is further enhanced by the potential for subsequent modification of the nitro group. As demonstrated in the synthesis of potent EGFR inhibitors and antimicrobial agents, 6-nitro-4H-3,1-benzoxazin-4-one provides a reliable and efficient entry point to biologically relevant molecular architectures. For researchers and professionals in drug development, a thorough understanding of the chemistry of this building block opens up numerous possibilities for the design and synthesis of novel therapeutic agents.
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Putra, D. P., et al. (2018). Synthesis of 2-phenyl-4H-benzo[d][8]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. Indonesian Journal of Cancer Chemoprevention, 9(1), 23-29.
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